N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15680332
Molecular Formula: C18H11Br2N5O2
Molecular Weight: 489.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11Br2N5O2 |
|---|---|
| Molecular Weight | 489.1 g/mol |
| IUPAC Name | N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H11Br2N5O2/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17(26)25-24-16-12-7-11(20)5-6-13(12)21-18(16)27/h1-8,21,27H,(H,22,23) |
| Standard InChI Key | HJARXGYNHLRWLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)Br |
Introduction
Chemical Structure and Stereoelectronic Features
The compound’s structure integrates a 5-bromo-2-oxoindole moiety linked via a hydrazone bond to a 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide group. The indole ring system is substituted at position 5 with bromine and at position 2 with a ketone, while the pyrazole ring bears a 4-bromophenyl substituent . The (3E) configuration of the hydrazone bond ensures a planar geometry, facilitating conjugation across the indole-pyrazole system. This conjugation enhances electronic delocalization, as evidenced by UV-Vis spectra showing strong absorbance in the 300–400 nm range, typical of π→π* transitions in conjugated heteroaromatics.
Table 1: Key Structural and Electronic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₁Br₂N₅O₂ | |
| Molecular Weight | 489.13 g/mol | |
| logP (Partition Coefficient) | ~5.0 (estimated) | * |
| Hydrogen Bond Acceptors/Donors | 6 / 3 | * |
| Conjugation Length | 12 π-electrons |
*Data inferred from structurally analogous compounds .
Synthesis and Optimization
The synthesis involves a two-step condensation reaction. First, 5-bromo-isatin undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux to yield 5-bromo-2-hydrazinylidene-1H-indole. This intermediate is then condensed with 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, forming the hydrazone linkage.
Critical parameters affecting yield include:
-
Temperature: Optimal at 80–90°C; lower temperatures result in incomplete reaction.
-
Solvent: Anhydrous DMF (dimethylformamide) improves solubility of intermediates.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, as confirmed by HPLC.
Table 2: Representative Synthetic Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Reaction Time | 12–16 hours | 68% |
| Catalyst Loading | 10 mol% DMAP | — |
| Purification Method | Column Chromatography | — |
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.72 (s, 1H, pyrazole-H), 7.89–7.43 (m, 8H, aromatic), 6.92 (s, 1H, indole-H) .
-
¹³C NMR: 178.9 ppm (C=O), 159.3 ppm (C=N), 140.1–115.2 ppm (aromatic carbons).
Infrared (IR) Spectroscopy:
Mass Spectrometry:
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound remains limited, structural analogs demonstrate inhibitory activity against kinases and topoisomerases. The bromine atoms enhance lipophilicity, potentially improving membrane permeability. Molecular docking studies suggest interaction with the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), with a calculated binding affinity (ΔG) of −9.2 kcal/mol. In vitro assays on analogous compounds show IC₅₀ values of 1.2–3.8 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Applications in Drug Discovery
The compound serves as a scaffold for developing:
-
Anticancer Agents: Dual bromine substitution may synergize with DNA intercalation or alkylation mechanisms.
-
Antimicrobials: Hydrazide derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 μg/mL).
-
Radiopharmaceuticals: Bromine-76/77 isotopes could enable PET/SPECT imaging applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume